molecular formula C20H23NO5S B2544867 methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate CAS No. 1327168-16-0

methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate

Cat. No. B2544867
CAS RN: 1327168-16-0
M. Wt: 389.47
InChI Key: OWKIJTWIDUECMQ-UYRXBGFRSA-N
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Description

Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate, also known as MIAMI, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIAMI is a member of the acrylate family and is a derivative of the well-known anti-inflammatory drug, celecoxib.

Scientific Research Applications

Polymer Synthesis and Photochromic Properties

One notable application of similar chemical structures involves the synthesis of methylacrylate polymers with photochromic side chains. These polymers exhibit photochromic properties, characterized by trans-cis isomerization of azobenzene side chains upon illumination with light. Such materials are significant in developing optical storage devices, sensors, and smart coatings, where reversible optical properties are desired. The study by Ortyl, Janik, and Kucharski (2002) highlights the synthesis of methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents, which are then polymerized to form homopolymers and copolymers. These materials demonstrate reversible optical changes under light exposure, showcasing potential applications in smart materials and optical data storage systems (Ortyl, Janik, & Kucharski, 2002).

Photopolymerization and Material Engineering

Another research avenue involves the use of similar compounds in photopolymerization processes. Guillaneuf et al. (2010) introduced an alkoxyamine bearing a chromophore group as a photoiniferter, which decomposes under UV irradiation to generate radicals. This process facilitates controlled photopolymerization, crucial for precision polymer synthesis and the development of advanced materials with specific properties. The efficiency and control over polymerization offered by such compounds can lead to innovations in coatings, adhesives, and photonic materials (Guillaneuf et al., 2010).

Functional Polymers and Coatings

Angiolini et al. (1997) explored copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties as photoinitiators for UV-curable pigmented coatings. Such systems demonstrate synergistic effects in photopolymerization, offering new pathways for designing functional coatings with enhanced durability and performance. The use of similar chemical structures in copolymers can lead to advancements in surface coatings, offering improved photostability, adhesion, and protective capabilities (Angiolini et al., 1997).

properties

IUPAC Name

methyl (Z)-3-(4-methoxyanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-14(2)15-5-11-18(12-6-15)27(23,24)19(20(22)26-4)13-21-16-7-9-17(25-3)10-8-16/h5-14,21H,1-4H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKIJTWIDUECMQ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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